molecular formula C17H17ClO3 B5617291 4-chlorobenzyl (3,4-dimethylphenoxy)acetate

4-chlorobenzyl (3,4-dimethylphenoxy)acetate

Cat. No. B5617291
M. Wt: 304.8 g/mol
InChI Key: RHLNRFFWIUNMHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "4-chlorobenzyl (3,4-dimethylphenoxy)acetate" often involves complex chemical reactions. For example, a compound was prepared via electrooxidative double ene-type chlorination, showcasing the intricate methods required to introduce specific functional groups into the molecular framework (Uneyama et al., 1983). Another study highlighted the Knoevenagel condensation reaction as a method for synthesizing related compounds, indicating the variety of synthetic approaches possible for such chemicals (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds analogous to "4-chlorobenzyl (3,4-dimethylphenoxy)acetate" reveals interesting conformational details. For instance, one study reported that a related compound's crystal structure featured molecules linked by hydrogen bonds, forming dimers that stack along a specific axis (Mague et al., 2017). Such insights are crucial for understanding the three-dimensional arrangement and potential intermolecular interactions of these molecules.

Chemical Reactions and Properties

Chemical reactions involving similar compounds can yield a variety of products, depending on the functional groups present and the reaction conditions. A study demonstrated that reacting a chlorophenyl compound with different reagents under specific conditions could produce several derivatives, highlighting the compound's reactivity and the influence of its chemical structure on its behavior (Fischer, Greig, & Röderer, 1975).

properties

IUPAC Name

(4-chlorophenyl)methyl 2-(3,4-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-12-3-8-16(9-13(12)2)20-11-17(19)21-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLNRFFWIUNMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)OCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl 2-(3,4-dimethylphenoxy)acetate

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